molecular formula C6H12N2O2 B1438361 (3-Amino-pyrrolidin-1-yl)-acetic acid CAS No. 885277-64-5

(3-Amino-pyrrolidin-1-yl)-acetic acid

Cat. No. B1438361
M. Wt: 144.17 g/mol
InChI Key: CVERFTFADAXMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Amino-pyrrolidin-1-yl)-acetic acid” is a compound with the linear formula C6H12N2O2 . It is a light brown solid and has a molecular weight of 144.17 . The IUPAC name for this compound is [(3S)-3-amino-1-pyrrolidinyl]acetic acid .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “(3-Amino-pyrrolidin-1-yl)-acetic acid”, often involves the N-heterocyclization of primary amines with diols . Another synthetic strategy involves the functionalization of preformed pyrrolidine rings . For instance, new amides derived from 3-benzhydryl and 3-sec-butyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid have been synthesized .


Molecular Structure Analysis

The molecular structure of “(3-Amino-pyrrolidin-1-yl)-acetic acid” can be represented by the InChI code: 1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m0/s1 .


Physical And Chemical Properties Analysis

“(3-Amino-pyrrolidin-1-yl)-acetic acid” is a light brown solid . It has a molecular weight of 144.17 and its linear formula is C6H12N2O2 .

Scientific Research Applications

  • Drug Discovery

    • Pyrrolidine, a compound similar to “(3-Amino-pyrrolidin-1-yl)-acetic acid”, is widely used in drug discovery . It’s a versatile scaffold for creating biologically active compounds . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are used to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Anti-inflammatory Activities

    • Pyrimidines, another class of compounds similar to “(3-Amino-pyrrolidin-1-yl)-acetic acid”, have been studied for their anti-inflammatory effects . They have been found to inhibit the expression and activities of certain vital inflammatory mediators . A detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
  • Structural Modification of Natural Products

    • Amino acids, including “(3-Amino-pyrrolidin-1-yl)-acetic acid”, are used in the structural modification of natural products . They are highly soluble in water and have a wide range of activities . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
  • Catalysis

    • Pyrrolidine derivatives, similar to “(3-Amino-pyrrolidin-1-yl)-acetic acid”, are often used as catalysts in organic reactions . The pyrrolidine ring can act as a scaffold for the attachment of various functional groups, allowing for a wide range of catalytic activities . The specific methods of application and experimental procedures would depend on the reaction being catalyzed .
  • Neurological Research

    • Pyrrolidine derivatives have been studied for their effects on the central nervous system . They have been found to interact with various neurotransmitter systems, and could potentially be used in the study of neurological disorders . Experimental procedures would likely involve in vitro assays using cultured neurons, as well as in vivo studies using animal models .
  • Agricultural Applications

    • Certain amino acids, including “(3-Amino-pyrrolidin-1-yl)-acetic acid”, could potentially be used in agriculture . They could be used to enhance the nutritional value of crops, or as components of environmentally friendly pesticides . Experimental procedures would likely involve field trials to assess the effectiveness of these applications .

Future Directions

Pyrrolidine compounds, such as “(3-Amino-pyrrolidin-1-yl)-acetic acid”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The pyrrolidine ring is one of the most significant features of these compounds, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVERFTFADAXMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655134
Record name (3-Aminopyrrolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-pyrrolidin-1-yl)-acetic acid

CAS RN

885277-64-5
Record name 3-Amino-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Aminopyrrolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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